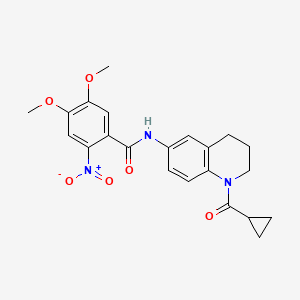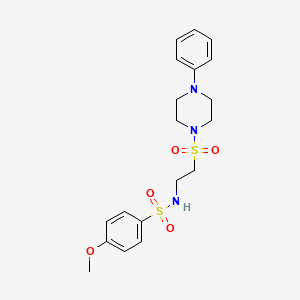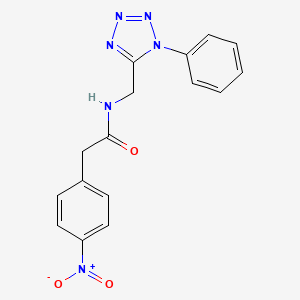
2-(4-nitrophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
Übersicht
Beschreibung
2-(4-nitrophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide, also known as NPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a tetrazole-based derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. This compound also inhibits the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-nitrophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has high stability and solubility in water and organic solvents. This compound can also be easily modified to create derivatives with different properties. However, there are some limitations to using this compound in lab experiments. It has low bioavailability in vivo, which limits its use as a therapeutic agent. In addition, this compound can be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-nitrophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide. One area of research is the development of this compound derivatives with improved bioavailability and therapeutic efficacy. Another area of research is the investigation of the mechanism of action of this compound and its derivatives. Finally, this compound can be further explored for its potential applications in drug delivery systems and as a fluorescent probe for detecting metal ions.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. This compound has also been investigated for its potential use in drug delivery systems, as it can easily penetrate cell membranes and target specific cells.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c23-16(10-12-6-8-14(9-7-12)22(24)25)17-11-15-18-19-20-21(15)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTADIZXUPQIBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3298501.png)
![4-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3298515.png)
![Benzo[d]thiazol-6-yl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3298524.png)
![4,7-Dimethoxy-2-{4-[(phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298527.png)
![Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3298533.png)
![4-Methoxy-7-methyl-2-{4-[3-(phenylsulfonyl)propanoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298546.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B3298554.png)
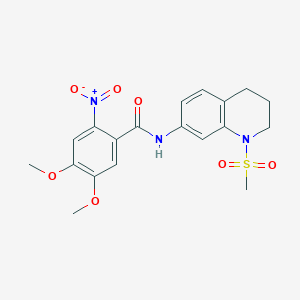
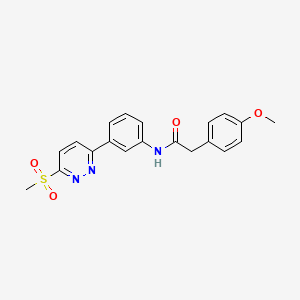


![N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3298588.png)
